[(2-Butoxyethyl)carbamoyl]formic acid
Description
[(2-Butoxyethyl)carbamoyl]formic acid is a carbamoyl-substituted formic acid derivative with the molecular formula C₈H₁₅NO₄. Its structure features a butoxyethyl group (C₄H₉OCH₂CH₂−) attached to the carbamoyl nitrogen, distinguishing it from simpler analogs. This compound is synthesized via nucleophilic substitution of ethyl (chlorocarbonyl)formate with 2-butoxyethylamine, followed by hydrolysis and coupling reactions, as detailed in . Such derivatives are often intermediates in pharmaceutical and agrochemical synthesis, where substituent variations modulate solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(2-butoxyethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-3-5-13-6-4-9-7(10)8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVFOUINRWWHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Butoxyethyl)carbamoyl]formic acid typically involves the reaction of 2-butoxyethanol with isocyanic acid, followed by the addition of formic acid. The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
[(2-Butoxyethyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the butoxyethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2-Butoxyethyl)carbamoyl]formic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which [(2-Butoxyethyl)carbamoyl]formic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butoxyethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₅NO₄ | 2-Butoxyethyl (C₄H₉OCH₂CH₂−) | 189.21 | High lipophilicity due to long alkyl-ether chain; moderate aqueous solubility. |
| [(2,2-Difluoroethyl)carbamoyl]formic acid | C₄H₅F₂NO₃ | 2,2-Difluoroethyl (F₂CCH₂−) | 153.09 | Enhanced electronegativity from fluorine; increased acidity (pKa ~2.5). |
| (Methoxycarbamoyl)formic acid | C₃H₅NO₄ | Methoxy (CH₃O−) | 119.08 | Compact structure; high water solubility; used in peptide coupling. |
| {[(4-Fluorophenyl)methyl]carbamoyl}formic acid | C₉H₈FNO₃ | 4-Fluorobenzyl (FC₆H₄CH₂−) | 197.16 | Aromatic substituent enhances π-π interactions; potential CNS activity. |
| {[3-(Ethoxycarbonyl)-benzothiophen-2-yl]carbamoyl}formic acid | C₁₃H₁₅NO₅S | Ethoxycarbonyl-benzothiophene | 297.33 | Heterocyclic backbone; sulfur atom improves metabolic stability. |
Structural Variations and Implications
Alkyl vs. Aromatic Substituents :
The butoxyethyl group in the target compound introduces significant hydrophobicity compared to the 4-fluorobenzyl group in {[(4-fluorophenyl)methyl]carbamoyl}formic acid () . This makes the former more suitable for lipid-rich environments (e.g., cell membranes), while the latter may exhibit better binding to aromatic receptors.- Electron-Withdrawing Groups: [(2,2-Difluoroethyl)carbamoyl]formic acid () has fluorine atoms that lower the pKa of the carboxylic acid group (~2.5 vs. ~3.5 for non-fluorinated analogs), enhancing its acidity and solubility in polar solvents.
Heterocyclic Systems : The benzothiophene derivative () incorporates a sulfur heteroatom, which can resist oxidative metabolism, making it advantageous for drug design.
Biological Activity
[(2-Butoxyethyl)carbamoyl]formic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure, which influence its interaction with biological systems. The compound features a carbamoyl group linked to a formic acid moiety, which may contribute to its reactivity and biological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, toxicity profiles, and interactions with cellular components.
- Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways.
- Cellular Effects : Studies have shown that this compound can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Case Studies
- Toxicity Assessment : A study examining the effects of formic acid derivatives on human red blood cells revealed that these compounds could induce hemolysis under certain conditions, suggesting a potential cytotoxic effect linked to the acidity rather than direct cytotoxicity from the compound itself .
- Pharmacological Evaluation : In a recent investigation into the pharmacological properties of carbamoyl derivatives, this compound was evaluated for its potential as an anti-inflammatory agent. Results indicated promising activity in reducing inflammatory markers in vitro.
Data Tables
| Study | Findings | Reference |
|---|---|---|
| Toxicity Study | Induced hemolysis in human RBCs; related to acidity | |
| Pharmacological Evaluation | Anti-inflammatory activity observed |
Research Findings
Recent research has focused on optimizing the synthesis of this compound and evaluating its biological activity through various assays. The compound has shown potential in:
- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.
- Anti-inflammatory Properties : Demonstrating a reduction in pro-inflammatory cytokines in cell cultures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
